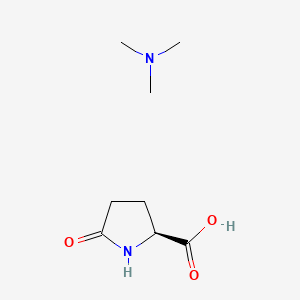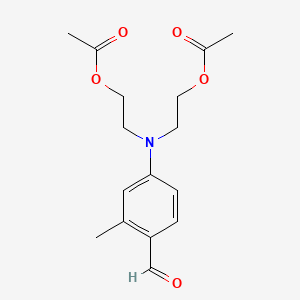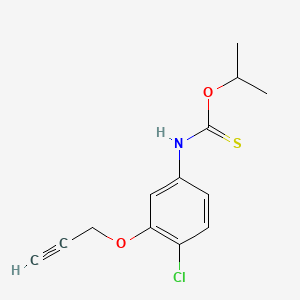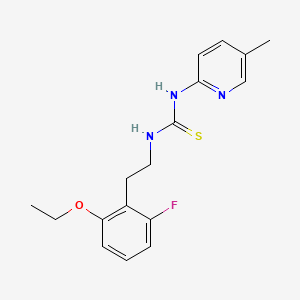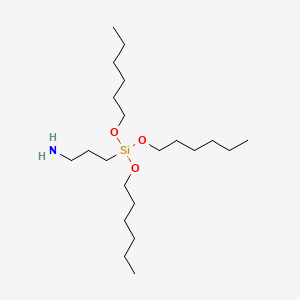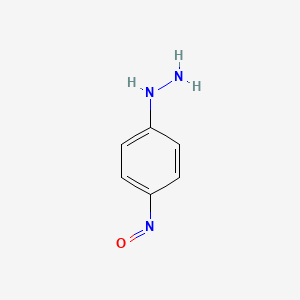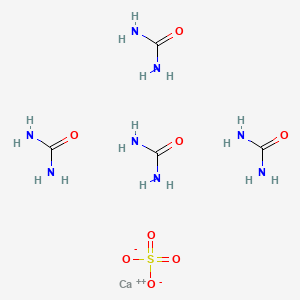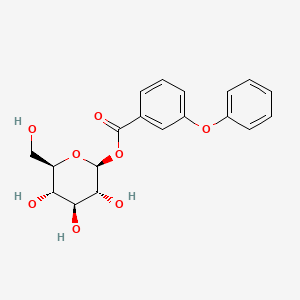
2,1-Benzisoxazole, 3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisoxazole, 3,7-dimethyl- is a heterocyclic organic compound that belongs to the benzisoxazole family. This compound features a benzene ring fused to an isoxazole ring, with methyl groups attached at the 3rd and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole, 3,7-dimethyl- can be achieved through various methods. One common approach involves the photolysis of 2-azidobenzoic acids in the presence of weak bases, leading to the formation of the benzisoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of benzisoxazoles often involves the use of high-yield synthetic strategies that can be scaled up. For instance, the use of 2-aminophenol as a precursor in the presence of aldehydes or ketones under reflux conditions has been reported to yield benzoxazole derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,1-Benzisoxazole, 3,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, which are crucial for forming complex molecular structures .
Common Reagents and Conditions: Common reagents used in the reactions of 2,1-Benzisoxazole, 3,7-dimethyl- include alkynes, bases like K2CO3, and catalysts such as 18-crown-6 . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes can lead to the formation of isoxazole-linked glyco-conjugates .
Applications De Recherche Scientifique
2,1-Benzisoxazole, 3,7-dimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzisoxazole derivatives have shown potential as antimicrobial and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 2,1-Benzisoxazole, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives have been shown to target 5-HT2A and D2 receptors, which are significant in the treatment of psychiatric disorders . The compound’s ability to form stable complexes with these receptors underlies its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,1-Benzisoxazole, 3,7-dimethyl- include other benzisoxazole derivatives such as 2,1-Benzisoxazole, 3-methyl- and 2,1-Benzisoxazole, 7-methyl-. These compounds share the benzisoxazole core structure but differ in the position and number of methyl groups .
Uniqueness: What sets 2,1-Benzisoxazole, 3,7-dimethyl- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3rd and 7th positions can enhance the compound’s stability and its ability to interact with biological targets, making it a unique and valuable compound in scientific research .
Propriétés
Numéro CAS |
38962-91-3 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3,7-dimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h3-5H,1-2H3 |
Clé InChI |
GDCSPHJOJIFLEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(ON=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
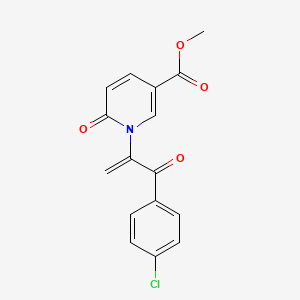
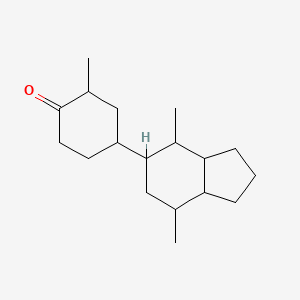
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
